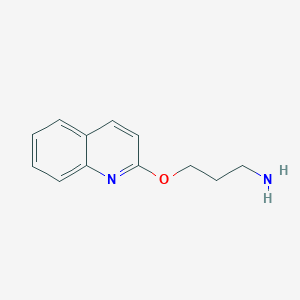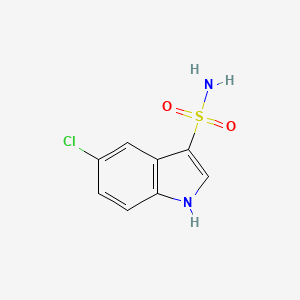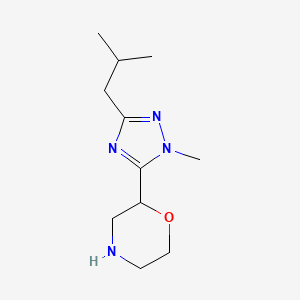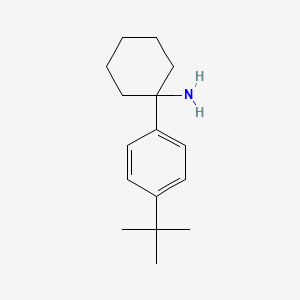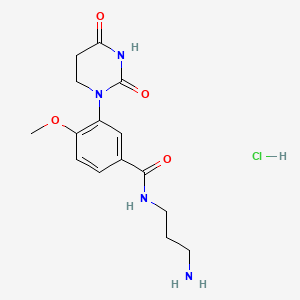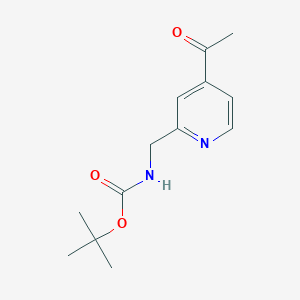
tert-Butyl ((4-acetylpyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C12H16N2O3. It is a white solid with a molecular weight of 236.27 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method uses cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, providing mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst .
Industrial Production Methods
Industrial production of tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate typically involves large-scale synthesis using similar methods as described above. The choice of reagents and catalysts may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as a protecting group for amines, preventing unwanted reactions during peptide synthesis . The compound’s effects are mediated through its ability to form stable carbamate bonds with amine groups.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate is unique due to its specific structure, which allows it to act as an effective protecting group for amines. Its stability and reactivity under mild conditions make it a valuable compound in organic synthesis and scientific research.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)10-5-6-14-11(7-10)8-15-12(17)18-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) |
InChI Key |
NUIIRIFCWBVUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



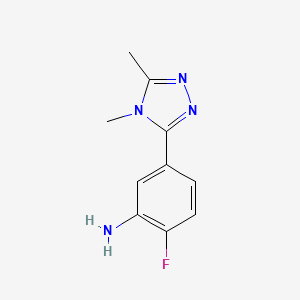
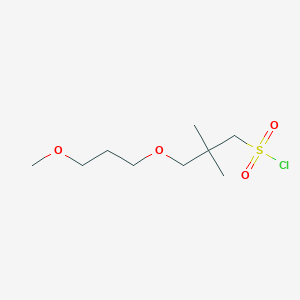
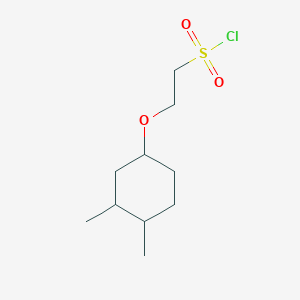


![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
